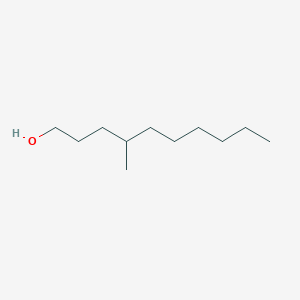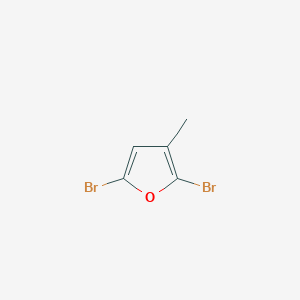
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is an organic compound characterized by the presence of a chlorine atom, a pyridine ring, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde typically involves the reaction of 3-chloropyridine with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-3-(3-pyridinyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(3-pyridinyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-pyridinyl)-2-propenal or 3-amino-3-(3-pyridinyl)-2-propenal.
Aplicaciones Científicas De Investigación
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes by forming adducts with their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Imidacloprid: Another neonicotinoid insecticide with structural similarities.
Uniqueness
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike thiacloprid and imidacloprid, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C8H6ClNO/c9-8(3-5-11)7-2-1-4-10-6-7/h1-6H/b8-3- |
Clave InChI |
HCHAABAWDWGELE-BAQGIRSFSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=C/C=O)/Cl |
SMILES canónico |
C1=CC(=CN=C1)C(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)
![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)


![[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1369366.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
